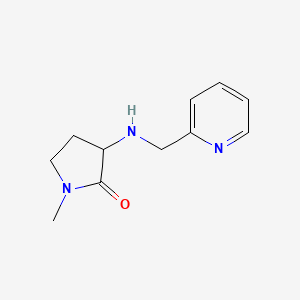

1-Methyl-3-((pyridin-2-ylmethyl)amino)pyrrolidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

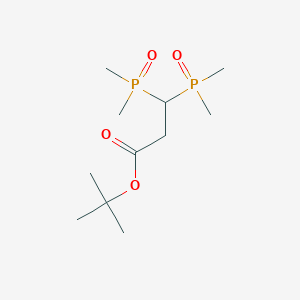

Synthesis Analysis

The synthesis of related pyrrolidine derivatives involves innovative strategies, including one-pot oxidative decarboxylation-beta-iodination of amino acids to introduce different substituents at key positions, ensuring a trans relationship between them (Boto et al., 2001). Moreover, the condensation of 1,3-diones and 2-(aminomethyl)pyridine has been shown to efficiently synthesize pyrrolidine derivatives, demonstrating the versatility of these methods in creating complex heterocyclic structures (Klappa et al., 2002).

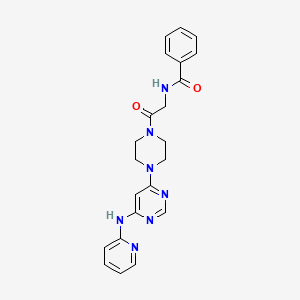

Molecular Structure Analysis

Computational studies have provided insights into the equilibrium geometry, vibrational spectra, and electronic structure of similar Mannich base systems. These analyses highlight the importance of tautomeric forms and their comparison with experimental crystal structures, offering a detailed understanding of the molecular structure (Boobalan et al., 2014).

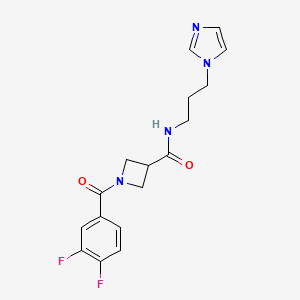

Chemical Reactions and Properties

The chemical reactivity of pyrrolidine derivatives is influenced by their functional groups, enabling a range of transformations. For instance, the acylation of pyrrolidine-2,4-diones has been studied for the synthesis of 3-acyltetramic acids, demonstrating the versatility of these compounds in undergoing various chemical reactions (Jones et al., 1990).

科学的研究の応用

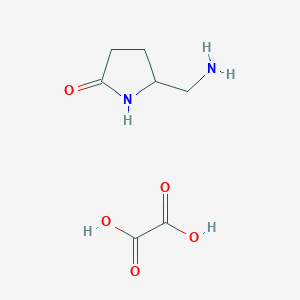

Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine

This intermediate is crucial for preparing premafloxacin, indicating the relevance of related compounds in antibiotic development. The synthesis involves an asymmetric Michael addition and stereoselective alkylation, highlighting the compound's significance in synthesizing medically important molecules (Fleck, McWhorter, DeKam, & Pearlman, 2003).

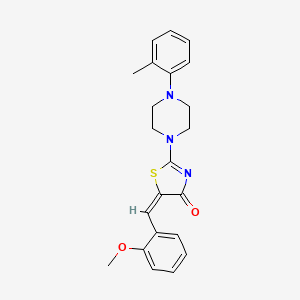

Pyrrolidin-2-ones as a Promising Class

Pyrrolidin-2-ones, including derivatives, are considered promising for their presence in many natural products and biologically active molecules. Their structural diversity is crucial for developing new medicinal molecules, suggesting a broad spectrum of pharmaceutical applications (Rubtsova et al., 2020).

Catalysis and Chemical Properties

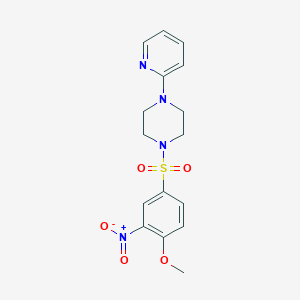

Unsymmetrical N-functionalized Triazacyclononane Ligand

This compound, with a pyridin-2-ylmethyl group, was characterized for its Cu(II) complex, showing potential in catalysis and as a model for studying metal-ligand interactions. The structural characterization of the complex provides insights into its potential applications in catalytic processes (Roger et al., 2014).

Biological and Antioxidant Activity

Antioxidant Active Mannich Base

1-[(pyridin-2-yl amino) methyl] pyrrolidine-2,5-dione has been identified for effective performance in favor of antioxidant activity. Vibrational analysis, NBO analysis, and molecular electrostatic potential studies provide a comprehensive understanding of its structure and potential biological activities (Boobalan et al., 2014).

Antiviral Activity

Novel Inhibitor of Human Rhinovirus 3C Protease

A study presented a novel inhibitor demonstrating potent antiviral activity against human rhinovirus (HRV) and related picornaviruses. The compound's mechanism of action, through the inhibition of HRV 3C protease, suggests potential therapeutic applications for respiratory tract infections (Patick et al., 2005).

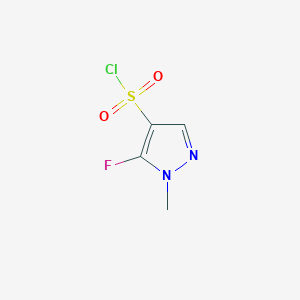

Fluorescence Sensing and Materials Science

Fluorescent Sensor Based on Pyrazolo[3,4-b]quinoline

A novel fluorescent dye demonstrates the potential for fluorescence detection of small inorganic cations. Its mechanism, involving electron transfer retarded upon complexation with cations, suggests applications in sensing technologies (Mac et al., 2010).

Safety And Hazards

将来の方向性

特性

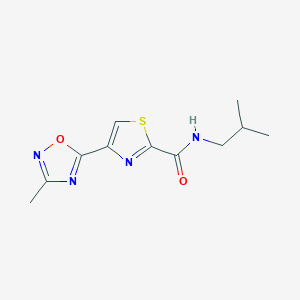

IUPAC Name |

1-methyl-3-(pyridin-2-ylmethylamino)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c1-14-7-5-10(11(14)15)13-8-9-4-2-3-6-12-9/h2-4,6,10,13H,5,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGXKAYCLQCLQML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1=O)NCC2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-3-((pyridin-2-ylmethyl)amino)pyrrolidin-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-oxo-2H-chromen-3-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2490334.png)

![3-benzyl-9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2490339.png)

![7-Methoxy-1'-propyl-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2490341.png)

![N-(4-isopropylphenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2490344.png)

![3-ethyl-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2490348.png)

![1'-(2-oxo-2H-chromene-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2490349.png)